molecular formula CH3Ta- B12450678 Tantalum(1+) methanide

Tantalum(1+) methanide

Cat. No.: B12450678
M. Wt: 195.982 g/mol
InChI Key: SUALLTDPILIPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Tantalum-Carbon Bond Chemistry

The field of organotantalum chemistry has a rich history, marked by the synthesis of groundbreaking compounds that have expanded our understanding of chemical bonding and reactivity. wikipedia.org The journey began with the discovery of tantalum itself in 1802 by Anders Ekeberg. wikipedia.orgrsc.org However, for a long time, it was confused with the chemically similar element niobium. wikipedia.orgrsc.org It wasn't until the mid-19th and early 20th centuries that the distinct nature of tantalum was firmly established and its chemistry began to be explored in earnest. rsc.org

Some of the earliest reported organotantalum compounds were derivatives of cyclopentadienyl (B1206354) ligands. wikipedia.org A significant milestone in the history of tantalum-carbon bond chemistry was the synthesis of pentamethyltantalum (TaMe₅) by Richard Schrock in 1974. mdpi.com This compound, while thermally unstable, was a crucial step in the development of high-oxidation-state organotantalum chemistry. mdpi.comnobelprize.org

A pivotal moment came in 1974 with the synthesis of the first stable alkylidene complex, a compound containing a metal-carbon double bond. nobelprize.orgilpi.com Schrock's work on tantalum alkylidene complexes, such as (Me₃CCH₂)₃Ta=CHCMe₃, revolutionized the field and opened up new avenues for catalytic applications, particularly in olefin metathesis. nobelprize.orgnobelprize.orgmit.edu This discovery also led to the development of related alkylidyne complexes, which contain a metal-carbon triple bond. nobelprize.org These findings underscored the ability of tantalum to form multiple bonds with carbon, a key feature of its organometallic chemistry.

Key Historical Developments in Organotantalum Chemistry Year Significance Reference(s)
Discovery of Tantalum1802Foundation for the study of its chemical properties. wikipedia.org, rsc.org
Synthesis of the first organotantalum cyclopentadienyl complexes-Early examples of tantalum-carbon bonds. wikipedia.org
Synthesis of Pentamethyltantalum (TaMe₅)1974A key homoleptic alkyl complex, though unstable. mdpi.com
Synthesis of the first stable Tantalum Alkylidene Complex1974Established the existence of stable Ta=C double bonds, paving the way for new catalytic reactions. ilpi.com, nobelprize.org
Development of Tantalum Alkylidyne ComplexesPost-1974Expanded the scope of multiple bonding between tantalum and carbon (Ta≡C). nobelprize.org

Significance of Low Oxidation State Tantalum Complexes in Chemical Research

Low-valent tantalum complexes are highly reactive species that play a crucial role in a variety of chemical transformations. nih.gov Their significance stems from their strong reducing power and their ability to activate otherwise inert small molecules and chemical bonds. nih.gov The generation of these low-valent species often involves the reduction of higher-valent tantalum halides, such as TaCl₅, using strong reducing agents like alkali metals or more modern organosilicon reductants. nih.govnih.govcollege-de-france.fr

One of the most important applications of low-valent tantalum is in catalysis. nih.govnih.gov These complexes are effective catalysts for a range of reactions, including the trimerization of ethylene (B1197577) and other C-C bond-forming reactions. college-de-france.frresearchgate.net The high reactivity of low-valent tantalum also makes it a valuable tool for C-H bond activation, a challenging but highly desirable transformation in organic synthesis. rsc.org For instance, low-valent tantalum/gold clusters have been shown to facilitate arene C-H activation. rsc.org

Furthermore, low-valent tantalum complexes are instrumental in reductive coupling reactions of unsaturated organic molecules. nih.gov They can also participate in group-transfer catalysis and single-electron transfer (SET) processes. nih.gov The ability of low-valent tantalum to be readily oxidized to the stable +5 state is a key driving force for much of its reactivity. nih.gov This makes it a powerful reagent for both stoichiometric and catalytic transformations in organic and inorganic synthesis. nih.gov

Conceptual Framework for Single-Carbon Ligands in Transition Metal Chemistry

The interaction between a single carbon atom and a transition metal can take several forms, giving rise to a diverse class of ligands with distinct bonding characteristics and reactivity. mdpi.comuomustansiriyah.edu.iq These single-carbon ligands are fundamental to organometallic chemistry. mdpi.com

The primary types of single-carbon ligands are:

Alkyls: These feature a single bond between the metal and a carbon atom (M-C).

Carbenes: These contain a metal-carbon double bond (M=C). uomustansiriyah.edu.iq They are further classified into two main types:

Fischer carbenes: Typically found with metals in low oxidation states, these carbenes have an electrophilic carbene carbon. The bonding is described as a dative interaction where the carbene donates a pair of electrons to the metal, and the metal back-donates electron density into a vacant p-orbital on the carbon. mdpi.compreprints.org

Schrock alkylidenes: These are found with metals in high oxidation states, such as tantalum. ilpi.com The carbene carbon is nucleophilic, and the bond is best described as a covalent double bond. mdpi.compreprints.orgup.ac.za

Carbynes: These possess a metal-carbon triple bond (M≡C). uomustansiriyah.edu.iq Similar to carbenes, they can be of the Fischer or Schrock type.

Carbones: A more recently explored class of ligands, carbones (CL₂) are carbon(0) compounds with two lone pairs of electrons. mdpi.combohrium.com They act as four-electron donors, forming a double dative bond (M⇇CL₂) with a metal center. mdpi.combohrium.com This is in contrast to carbenes, which are two-electron donors. bohrium.com

Carbido ligands: These are complexes with a "naked" neutral carbon atom as a ligand (M-C). mdpi.combohrium.com They can be seen as the endpoint in the series of deprotonation from an alkyl ligand. mdpi.com

The nature of the metal-carbon bond in these complexes dictates their reactivity. For example, the nucleophilic character of Schrock alkylidenes makes them useful in reactions resembling the Wittig reaction. up.ac.za The study of these various single-carbon ligands continues to be an active area of research, with new bonding modes and reactivities being discovered. xmu.edu.cnacs.org

Type of Single-Carbon Ligand Bonding Nature of Carbon Atom Typical Metal Oxidation State Reference(s)
AlkylM-C (single)-Variable libretexts.org
Fischer CarbeneM=C (dative)ElectrophilicLow mdpi.com, preprints.org
Schrock AlkylideneM=C (covalent)NucleophilicHigh mdpi.com, ilpi.com, preprints.org
CarbyneM≡C (triple)-Variable uomustansiriyah.edu.iq
CarboneM⇇C (double dative)Four-electron donorVariable bohrium.com, mdpi.com
CarbidoM-CNaked carbon atomVariable bohrium.com, mdpi.com

Overview of Research Trajectories for Elusive Organometallic Species

The study of highly reactive and short-lived organometallic compounds, often referred to as elusive or transient species, presents significant experimental challenges. uwaterloo.ca Tantalum(1+) methanide (B1207047) is one such species, primarily observed and studied in the gas phase. smolecule.com The investigation of these fleeting intermediates is crucial for understanding reaction mechanisms and developing new catalytic processes.

Several advanced techniques have been developed to characterize these elusive species:

Gas-Phase Studies: By isolating molecules in the gas phase, the intrinsic properties and reactivity of a compound can be studied without interference from solvents or counter-ions. smolecule.comelectronicsandbooks.com Techniques like mass spectrometry are invaluable for this purpose. researchgate.net

Cryogenic Trapping: Unstable species can be generated and trapped at very low temperatures, allowing for their spectroscopic characterization. yale.edu This method can provide structural information on highly reactive intermediates. yale.edu

Laser and Fourier Transform Spectroscopy: These methods are used to probe the structure and vibrations of transient molecules, including organometallic radicals. uwaterloo.ca Time-resolved spectroscopy can even capture the dynamics of these species on very short timescales. bruker.com

Photoredox Catalysis: This has emerged as a powerful tool to generate and study transient species. ethz.chnih.govprinceton.edu By using a photocatalyst that absorbs visible light, it's possible to access high-energy intermediates through single-electron transfer (SET) processes under mild conditions. ethz.chnih.govprinceton.eduusp.br This approach can "switch on" elusive organometallic mechanisms that are not accessible through traditional thermal methods. ethz.ch

These research trajectories are pushing the boundaries of what is known about organometallic chemistry, providing unprecedented insights into the structure and reactivity of transient species that are key to many important chemical transformations.

Properties

Molecular Formula

CH3Ta-

Molecular Weight

195.982 g/mol

IUPAC Name

carbanide;tantalum

InChI

InChI=1S/CH3.Ta/h1H3;/q-1;

InChI Key

SUALLTDPILIPNG-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[Ta]

Origin of Product

United States

Theoretical and Computational Investigations of Tantalum 1+ Methanide Systems

Quantum Chemical Prediction of Tantalum(1+) Methanide (B1207047) Existence and Stability

The initial step in the computational investigation of a novel molecule like Tantalum(1+) methanide is to ascertain its viability. Quantum chemical calculations can predict whether the molecule can exist as a stable or metastable species on a potential energy surface. These calculations would typically involve geometry optimization to find a stable structure and frequency analysis to confirm that the optimized structure corresponds to a true energy minimum.

Electronic Structure Elucidation via Density Functional Theory (DFT)

A hypothetical DFT study of TaCH₃⁺ would likely involve the selection of an appropriate functional and basis set to accurately model the system. The results of such a study could be presented in a table summarizing key electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Predicted Value
Ta-C Bond Length (Å) Value
C-H Bond Length (Å) Value
Ta-C-H Bond Angle (°) Value
Mulliken Charge on Ta Value
Mulliken Charge on C Value
HOMO-LUMO Gap (eV) Value

(Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.)

Relativistic Effects in Tantalum-Carbon Bonding

Due to tantalum's high atomic number, relativistic effects are expected to play a significant role in the bonding and electronic structure of this compound. researchgate.net These effects, which arise from the high velocity of the inner-shell electrons, can contract the s and p orbitals and expand the d and f orbitals, thereby influencing the covalent and ionic character of the tantalum-carbon bond.

Computational methods that incorporate relativistic effects, such as the Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA) Hamiltonians, would be necessary for an accurate description of the Ta-C bond. A comparative analysis of calculations with and without relativistic corrections would highlight the importance of these effects.

Spin State Energetics and Multi-State Reactivity Profiles

Transition metal complexes often have multiple low-lying spin states that can influence their reactivity. researchgate.netunige.chrsc.orgnih.govdntb.gov.ua For this compound, it would be important to determine the relative energies of different possible spin states (e.g., singlet, triplet) to identify the ground spin state.

Advanced computational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often employed to accurately calculate spin-state energetics. researchgate.net Understanding the potential energy surfaces of these different spin states would also provide insights into the multi-state reactivity profile of the ion, predicting how it might react with other molecules.

Spectroscopic Parameter Prediction for this compound and Related Adducts

Computational chemistry can also predict various spectroscopic properties, which are invaluable for the potential experimental identification of a new species.

Vibrational Mode Analysis and Anharmonicity Considerations

The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. A standard harmonic frequency analysis provides a good starting point, but for a more accurate prediction, anharmonicity corrections are often necessary.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Harmonic Frequency (cm⁻¹) Anharmonic Frequency (cm⁻¹)
Ta-C Stretch Value Value
CH₃ Symmetric Stretch Value Value
CH₃ Asymmetric Stretch Value Value
CH₃ Symmetric Bend Value Value
CH₃ Asymmetric Bend Value Value
CH₃ Rock Value Value

(Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.)

Nuclear Magnetic Resonance (NMR) Chemical Shift Forecasting

NMR spectroscopy is a powerful tool for structure elucidation. pdx.edunih.govuwec.edursc.orglibretexts.org The chemical shifts of the nuclei in this compound (¹H, ¹³C, and ¹⁸¹Ta) can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would provide theoretical NMR spectra that could be compared with experimental data if the compound were to be synthesized and characterized.

Predicting the ¹⁸¹Ta NMR chemical shift would be particularly challenging due to the large relativistic effects and the quadrupolar nature of the nucleus. Nevertheless, such a prediction would be highly valuable for the characterization of this hypothetical species.

Reaction Pathway Modeling for this compound Formation and Transformation

Theoretical and computational investigations into the formation and transformation of this compound, primarily in the form of the tantalum carbene cation (TaCH₂⁺), have provided significant insights into the fundamental mechanisms of methane (B114726) activation. rsc.org The gas-phase reaction of a single tantalum cation (Ta⁺) with methane (CH₄) serves as a key model system for understanding C-H bond activation, a process of immense interest in catalysis. rsc.orgamericanelements.com Computational modeling, particularly through ab initio calculations and the construction of potential energy surfaces (PES), has been instrumental in elucidating the complex dynamics of this reaction. rsc.orgwikipedia.orglibretexts.org

Energetic Landscapes and Transition State Characterization

The formation of this compound from the reaction Ta⁺ + CH₄ → TaCH₂⁺ + H₂ is a notable example of multi-state reactivity, a common challenge in the theoretical treatment of transition-metal reactions. rsc.org This process occurs efficiently at room temperature, a phenomenon explained by detailed modeling of the reaction's energetic landscape. rsc.org

Computational studies, including mixed quantum-classical trajectory surface hopping dynamics, have been employed to map the reaction pathway. rsc.org These studies involve the construction of full twelve-dimensional potential energy surfaces for the low-lying quintet, triplet, and singlet electronic spin states, often using machine learning methods based on density functional theory (DFT) data. rsc.orgacs.org

The key findings from these theoretical models are:

Intersystem Crossing: The reaction is nominally spin-forbidden. The ground state of the reactant tantalum cation (Ta⁺) is a quintet state, while the ground state of the product tantalum carbene (TaCH₂⁺) is a triplet state. rsc.org The reaction proceeds through an efficient "intersystem crossing" where the system switches from the quintet potential energy surface to the triplet surface. rsc.org

Reaction Mechanism: The reaction follows an indirect mechanism involving a long-lived reaction intermediate after surmounting an initial barrier. rsc.org This is supported by experimental observations of product ion velocity distributions which show a significant degree of indirect dynamics. rsc.org

The general pathway can be visualized as the reactants first forming an intermediate complex on the quintet surface, which then undergoes the spin crossover to the triplet surface before dissociating into the final products, TaCH₂⁺ and H₂.

Below is an interactive data table summarizing the key stages and electronic states in the formation of this compound.

StageSpeciesDominant Electronic StateKey Feature
Reactants Ta⁺ + CH₄QuintetGround state of the tantalum cation. rsc.org
Intermediate [Ta(CH₄)]⁺Quintet → TripletA long-lived intermediate complex is formed. rsc.org
Transition Intersystem Crossing PointN/AThe kinetic bottleneck of the reaction where the system switches from the quintet to the triplet surface. rsc.org
Products TaCH₂⁺ + H₂TripletGround state of the tantalum carbene product. rsc.org

Click on the headers to explore the different stages of the reaction pathway.

Ligand Exchange Dynamics and Dissociation Pathways

Detailed theoretical and computational studies on the ligand exchange dynamics and specific dissociation pathways for the this compound cation (TaCH₂⁺) are less extensively covered in the literature compared to its formation mechanism. The primary focus of computational chemistry in this system has been to unravel the complexities of C-H bond activation in methane by a bare tantalum ion.

In the context of the reaction Ta⁺ + CH₄, the concept of ligand exchange is not directly applicable to the initial reactants, as the tantalum ion is a bare, un-ligated species. Theoretical modeling of subsequent reactions, where a ligand might replace the dihydrogen (H₂) product or interact with the TaCH₂⁺ carbene, has not been the focus of the foundational studies on its formation.

Similarly, while dissociation is an inherent aspect of any chemical species, specific computational models detailing the energetic landscapes and transition states for the dissociation of the TaCH₂⁺ product ion are not prominently featured in the primary research concerning its synthesis. The computational efforts have been directed at understanding the forward reaction—the activation of methane and the formation of the carbene—rather than the subsequent decomposition of the product itself.

Synthetic Methodologies for Accessing Tantalum 1+ Methanide and Analogous Low Valent Tantalum Species

Strategies for Generating Low-Valent Tantalum Centers

The generation of low-valent tantalum species, typically in oxidation states of +3 or lower, is a critical first step as these electron-rich centers are necessary for subsequent activation and functionalization reactions. High-valent tantalum, most commonly Ta(V), is readily available but generally unreactive in the desired pathways. Therefore, several reductive strategies have been developed.

Reductive Routes from High-Valent Tantalum Precursors

A primary strategy for accessing low-valent tantalum involves the chemical reduction of stable, high-valent tantalum precursors, such as tantalum(V) halides. This approach utilizes strong reducing agents to formally add electrons to the metal center.

Common methods involve the reduction of metal halides with potent alkali metals. nih.gov For instance, tantalum(V) chloride (TaCl₅) can be reduced using sodium amalgam to produce d³ Ta(II) complexes like dichlorotetrakis(trimethylphosphine)tantalum [TaCl₂(PMe₃)₄]. umich.edu Similarly, the magnesium thermal reduction of tantalum(V) oxide (Ta₂O₅) in a molten salt medium is another pathway to produce metallic tantalum powder, which can serve as a precursor for further reactions. nih.gov The reaction temperature in this process influences the final product phase, with pure tantalum being achievable at 900 °C. nih.gov

More recently, the one- and two-electron reduction of organometallic Ta(V) complexes has been explored. The heptamethylindenyl tantalum(V) tetrachloride complex (Ind*TaCl₄) serves as a starting point for such reductions, leading to various low-valent species whose reactivity can be subsequently investigated. digitellinc.com

Table 1: Examples of Reductive Routes to Low-Valent Tantalum

High-Valent Precursor Reducing Agent Low-Valent Product Reference
Tantalum(V) chloride (TaCl₅) Sodium Amalgam TaCl₂(PMe₃)₄ umich.edu
Tantalum(V) oxide (Ta₂O₅) Magnesium Tantalum powder nih.gov

Salt Metathesis Approaches

Salt metathesis, or double displacement, is a versatile synthetic technique used to exchange ligands or counter-ions. wikipedia.orgrsc.org In the context of tantalum chemistry, it can be employed to introduce new ligands or to synthesize heterometallic clusters containing low-valent tantalum.

A notable example is a carbonyl-free, metal-metal salt metathesis protocol used to create low-valent tantalum/gold clusters. This reaction between a tantalum naphthalene (B1677914) complex, [Ta(naphthalene)₃]⁻, and gold(I) precursors yields a trimetallic monohydride cluster, demonstrating the utility of this method in accessing complex, low-valent architectures. rsc.org This strategy highlights how salt metathesis can be adapted to form metal-metal bonds and stabilize low oxidation states. rsc.org

Hydrogenolysis of Metal-Carbon Bonds

Hydrogenolysis is a powerful technique that uses dihydrogen (H₂) to cleave metal-carbon (M-C) bonds, often resulting in the reduction of the metal center and the formation of metal hydrides. This method is particularly effective for preparing low-valent tantalum hydrides from high-valent organometallic precursors. nih.gov

The controlled reduction of Ta(V) tri- and tetramethyl complexes supported by bis(N-heterocyclic carbene)borate ligands with H₂ has been shown to yield low-valent, multinuclear tantalum polyhydrides. nih.gov For example, a Ta(V)Me₃ complex reacts with H₂ to form a bimetallic, hydride-bridged Ta(IV) complex. nih.gov Similarly, hydrogenolysis of dimeric tantalum alkyl precursors leads to the formation of tetranuclear Ta(III) species. acs.org

Furthermore, reacting certain Ta(V) organometallics with H₂ can generate cationic Ta-H⁺ sites on supports like sulfated aluminum oxide. researchgate.netosti.govacs.org These cationic tantalum hydrides have demonstrated higher activity in reactions such as hydrogenolysis and alkane metathesis compared to their neutral counterparts. researchgate.netosti.govacs.org

Introduction of Single-Carbon Ligands and Ligand Coupling Strategies

Once a reactive low-valent tantalum center is generated, the next challenge is the introduction of a single-carbon fragment, such as methanide (B1207047) (CH₃⁻), or a related ligand like methylidyne (CH³⁻) or methylene (B1212753) (CH₂²⁻).

Methane (B114726) Activation and Dehydrogenation Approaches

The direct activation of methane's robust C-H bond is the most direct route to forming a tantalum-methyl bond, which is a key step toward generating a methanide species. Various gas-phase studies have shown that small, cationic tantalum clusters (Taₙ⁺, where n = 1-4) can activate and dehydrogenate methane at room temperature, concurrently eliminating H₂. nih.gov The Ta⁺ cation, in particular, can dehydrogenate up to four methane molecules consecutively. nih.gov

The reactivity is not limited to bare metal clusters. Tantalum carbide (Ta₂C₄⁻) and tantalum oxide (TaₓOᵧ⁺) clusters also exhibit significant reactivity towards methane. tsinghua.edu.cnacs.orgnih.govnih.govacs.org In some dinuclear tantalum carbide clusters, the C-H bond activation involves the cooperation of both tantalum atoms, where one Ta atom initially breaks the C-H bond and the second Ta atom accepts the hydrogen atom. nih.govacs.org This process is thermodynamically and kinetically favorable. tsinghua.edu.cn The presence of localized Ta-Ta σ-bonds has been identified as a key feature for enabling the dehydrogenation of methane at room temperature. nih.gov

Table 2: Tantalum Species Active in Methane Dehydrogenation

Tantalum Species Condition Key Finding Reference(s)
Taₙ⁺ (n = 1-4) Room Temperature Consecutive dehydrogenation of CH₄ with H₂ elimination. nih.gov
Ta₂C₄⁻ Thermal Collision Cooperative C-H activation across two Ta centers. tsinghua.edu.cnnih.govacs.org
TaₓOᵧ⁺ Room Temperature Dehydrogenation activity depends on the presence of localized Ta-Ta σ-bonds. nih.gov
[Ta₄O]⁺ & [Ta₅O]⁺ Room Temperature Mono-oxides show significantly increased reaction rates compared to bare clusters. acs.org

Alkane and Alkene Activation as Precursors

While direct methane activation is ideal, the functionalization of larger alkanes and alkenes can also serve as a pathway to tantalum-carbon bonds, which could potentially be transformed into methanide species through subsequent reactions.

Silica-supported tantalum hydrides are capable of activating the C-H bonds of not only methane but also higher alkanes like cyclooctane (B165968) at low temperatures. rsc.orgrsc.org This forms the corresponding tantalum-alkyl surface complexes. rsc.orgrsc.org Similarly, cationic tantalum hydrides supported on sulfated aluminum oxide are active catalysts for the hydrogenolysis and metathesis of alkanes, including polymers like polyethylene. researchgate.netosti.govacs.org These processes inherently involve the cleavage and formation of tantalum-carbon bonds.

The hydroaminoalkylation of unactivated alkenes, catalyzed by tantalum complexes, is another example of Ta-C bond formation. researchgate.netrsc.orgacs.org This reaction involves the addition of an amine C-H bond across an alkene, mediated by the tantalum center, which proceeds through intermediates with tantalum-carbon bonds. rsc.org While these methods produce more complex alkyl ligands, they establish the fundamental reactivity of tantalum in C-H activation and C-C bond formation, which are essential principles in the synthesis of organometallic compounds like tantalum methanide.

Methanide Ligand Generation from Carbon-Containing Substrates

The formation of a tantalum-methyl bond from simple carbon-containing molecules like methane is a significant challenge that has been addressed using specialized techniques. In matrix isolation studies, tantalum monoxide (TaO) molecules, produced by laser evaporation, have been shown to react with methane upon UV irradiation to produce the CH₃Ta(O)H molecule. nih.govacs.org While an initial OTa(CH₄) complex was not observed, its photochemical rearrangement is the proposed pathway to the methyl-tantalum species. nih.govacs.org This represents a direct method of generating a methanide-like ligand on a tantalum center from a simple hydrocarbon.

Other carbon-containing substrates have been used to form tantalum-alkyl bonds, which are precursors to methanide species. For instance, the high-energy ball milling of tantalum powder with methanol (B129727) as a process control agent can lead to the dissociation of methanol into carbon, hydrogen, and oxygen, which then react with the metal. scirp.org More conventional organometallic syntheses involve the alkylation of tantalum halides. Tantalum(V) fluoride (B91410) (TaF₅), for example, can be treated with methyl lithium to form salts of the hexamethyltantalate anion, [Ta(CH₃)₆]⁻. wikipedia.org Similarly, tantalum alkylidene complexes are synthesized by reacting trialkyltantalum dichlorides with alkyllithium reagents. wikipedia.org These methods establish the fundamental Ta-C bond necessary for forming methanide complexes.

Interactive Table: Generation of Tantalum-Methyl Species from Carbon Substrates
PrecursorCarbon SubstrateConditionsProductCitation
Tantalum Monoxide (TaO)Methane (CH₄)Matrix Isolation, UV IrradiationCH₃Ta(O)H nih.gov, acs.org
Tantalum PowderMethanol (CH₃OH)High-Energy Ball MillingTantalum Hydrides/Oxides scirp.org
Tantalum(V) Fluoride (TaF₅)Methyl Lithium (LiCH₃)Chemical ReactionLi[Ta(CH₃)₆] wikipedia.org
Trialkyltantalum DichlorideAlkyl Lithium ReagentsChemical ReactionTantalum Alkylidene wikipedia.org

Stabilization of Transient Tantalum(1+) Methanide Intermediates

The low oxidation state and high reactivity of this compound necessitate specific strategies to prevent its immediate decomposition or reaction. Stabilization is typically achieved through kinetic and thermodynamic means, involving the use of carefully selected ancillary ligands or physical isolation at cryogenic temperatures.

Role of Ancillary Ligands in Thermodynamic and Kinetic Stability

Ancillary ligands play a paramount role in stabilizing low-valent tantalum centers. These ligands are not directly involved in the primary reactivity but provide a stable coordination environment that influences the electronic and steric properties of the metal complex. researchgate.net By occupying coordination sites, bulky ancillary ligands can sterically hinder intermolecular reactions that would lead to the decomposition of the reactive methanide species, thus providing kinetic stability.

Various classes of ancillary ligands have been successfully employed in tantalum chemistry.

Cyclopentadienyl (B1206354) (Cp) Ligands: The pentamethylcyclopentadienyl (Cp*) ligand is frequently used to stabilize tantalum complexes in various oxidation states. researchgate.net

Pincer Ligands: A [CCC]³⁻ pincer ligand, formed through cyclometalation of a terphenyl derivative, has been shown to create a rigid and sterically shielding environment around the tantalum center. nih.gov

Chelating Imido-Amido Ligands: These ligands can enforce specific geometries and electronic properties on the metal center, influencing the reactivity of the remaining coordination sites. acs.org

β-diketiminate (BDI) Ligands: In the synthesis of a cyclometallated tantalum(V) hydride, a BDI ligand provides a stable framework that allows for subsequent reactions, including reductive elimination to generate low-valent Ta(III) species. rsc.org

These ligands thermodynamically stabilize the low-valent state by donating electron density to the electron-deficient metal center, satisfying its electronic requirements.

Interactive Table: Ancillary Ligands for Tantalum Complex Stabilization
Ligand TypeExampleStabilization MechanismCitation
CyclopentadienylCp* (η⁵-C₅Me₅)Steric bulk, electron donation researchgate.net
Pincer[κ³-Ar(Tol'₂) ]Rigid coordination, steric shielding nih.gov
Chelating Imido-AmidoBis(silylamino)biphenyl derivativeGeometric constraint, electronic tuning acs.org
β-diketiminateN,N'-diaryl-β-diketiminate (BDI)Steric and electronic stabilization rsc.org

Matrix Isolation Techniques for Reactive Species

For species that are too reactive to be studied under normal conditions, matrix isolation offers a powerful analytical technique. ebsco.com This method involves trapping the species of interest within a cryogenic matrix of an inert material, typically a noble gas like neon or argon, at temperatures near absolute zero. ebsco.com This physical caging prevents intermolecular reactions and allows for the spectroscopic characterization of unstable molecules. ebsco.com

The generation of a tantalum-methyl species from the reaction of tantalum oxides with methane is a prime example of the application of this technique. nih.govacs.org In these experiments, tantalum oxide molecules and methane are co-deposited in a solid neon matrix. nih.gov The trapped reactants can then be induced to react, for example, by UV irradiation. The resulting products, such as the transient CH₃Ta(O)H, are held immobile in the matrix, allowing for their identification via infrared spectroscopy. nih.govacs.org This technique has proven indispensable for observing and characterizing fleeting intermediates that are central to understanding the synthesis and properties of species like this compound. nih.gov

Interactive Table: Matrix Isolation for Tantalum Species
ReactantsMatrixConditionsObserved SpeciesAnalytical MethodCitation
TaO, CH₄Solid NeonUV IrradiationCH₃Ta(O)HInfrared Spectroscopy nih.gov, acs.org
TaO₂, CH₄Solid NeonUV IrradiationCH₃Ta(O)OHInfrared Spectroscopy nih.gov, acs.org
TaO, CH₃OHSolid NeonAnnealingCH₃OTa(O)HInfrared Spectroscopy nih.gov

Electronic Structure and Bonding Analysis of Tantalum 1+ Methanide

Nature of the Tantalum-Methanide Bond

The bond between the tantalum cation and the methanide (B1207047) ligand is a nuanced interaction, exhibiting characteristics of both ionic and covalent bonding. This duality is central to its chemical behavior and structure.

Covalency and Ionicity Contributions

The Tantalum(1+) methanide bond is best described as a highly polarized covalent bond with significant ionic character. Natural population analysis indicates a substantial charge separation, with the carbon atom carrying a negative charge of approximately -0.8 to -1.0 e⁻, while the tantalum center maintains a formal +1 oxidation state. smolecule.com This charge distribution underscores the strong ionic component of the bond. smolecule.com

Further evidence of this polarity is seen in the electrostatic potential distribution, which shows a pronounced polarization along the Ta–C axis. The carbon end of the bond exhibits a deep negative potential of around -2.5 eV, contrasted with a positive potential of +1.8 eV at the tantalum center. smolecule.com Despite this strong ionicity, the bond also possesses considerable covalent character. This arises from the mixing of tantalum's d-orbitals with the carbon p-orbitals, which leads to charge transfer and contributes to a shortening of the bond, indicating multiple bond character. smolecule.com

PropertyValueSignificance
Charge on Carbon Center-0.8 to -1.0 e⁻Indicates significant negative charge localization, highlighting ionic character. smolecule.com
Charge on Tantalum Center+1 (formal)Consistent with the specified oxidation state of the cation. smolecule.com
Electrostatic Potential (Carbon)~ -2.5 eVShows a deep negative potential well, confirming charge polarization. smolecule.com
Electrostatic Potential (Tantalum)~ +1.8 eVShows a positive potential, consistent with the cationic metal center. smolecule.com

Orbital Overlap and Frontier Molecular Orbital (FMO) Theory

According to Frontier Molecular Orbital (FMO) theory, chemical interactions are governed by the interplay between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.orgscribd.com In this compound, the bonding is significantly dictated by the overlap of tantalum's frontier orbitals with those of the methanide fragment.

The HOMO of the complex has substantial d-orbital character from the tantalum atom, specifically involving contributions from the 5d{z²}, 5d{xz}, and 5d{yz} orbitals. smolecule.com The covalent aspect of the bond is enhanced by a π-bonding component, which results from the lateral overlap of the tantalum d{xz} and d{yz} orbitals with the carbon p{x} and p{y} orbitals. smolecule.com This overlap increases electron density between the atoms, strengthening the bond beyond a simple σ-interaction. smolecule.comlibretexts.org This effective orbital mixing results in an enhanced covalent character that is superimposed on the primarily ionic framework of the bond. smolecule.com

Influence of Oxidation State and Coordination Environment on Bonding

The specific bonding within the this compound moiety is sensitive to its surrounding chemical environment. While the oxidation state is fixed at +1 in this context, the coordination of additional ligands to the tantalum center can significantly alter the properties of the Ta-C bond.

For instance, X-ray crystallographic studies of ligated this compound complexes, such as the [P₂N₂]TaCH₂(Me) fragment, reveal a Ta–C bond length of 2.08 Å. smolecule.com This is notably shorter than typical tantalum-carbon single bonds, which are generally in the range of 2.15–2.20 Å, providing clear evidence of multiple bond character. smolecule.com The presence of coordinating ligands modifies the electronic structure of the metal center. A seven-coordinate environment, for example, can stabilize the d-orbitals through enhanced ligand field effects, which in turn influences the nature and length of the bond to the methanide carbon. smolecule.com

Tantalum-Carbon Bond TypeTypical Bond Length (Å)
Ta-C Single Bond2.15 - 2.20 smolecule.com
Ta=C in [P₂N₂]TaCH₂(Me)2.08 smolecule.com

Electron Counting Formalisms and Their Application to this compound

Electron counting rules, particularly the 18-electron rule, provide a framework for predicting the stability of transition metal complexes. iitd.ac.inlibretexts.org The rule posits that thermodynamically stable organometallic compounds often have a total of 18 valence electrons, comprising the metal's d-electrons plus the electrons donated by the ligands. libretexts.orglibretexts.org

This compound, more accurately described as a tantalum carbene cation ([TaCH₂]⁺), is an interesting case for electron counting. Tantalum is in Group 5 of the periodic table. rsc.org Using the neutral ligand model for electron counting:

Tantalum atom (Ta⁰): Contributes 5 valence electrons. uomustansiriyah.edu.iq

Carbene ligand (CH₂): Is considered a neutral 2-electron donor. uomustansiriyah.edu.iq

The total valence electron count is therefore: 5 (from Ta) + 2 (from CH₂) - 1 (for the positive charge) = 6 valence electrons.

This 6-electron count is significantly lower than the 18 electrons typically associated with stable complexes. Such electron-deficient species are considered coordinately unsaturated and are expected to be highly reactive. libretexts.org This low electron count is consistent with the observed role of this compound as a reactive intermediate in chemical transformations, such as the activation of methane (B114726). smolecule.com The 18-electron rule is most strictly followed by complexes with electron-rich metals in low oxidation states and strong π-acceptor ligands; early transition metal complexes like this one often deviate from the rule. iitd.ac.in

Reactivity Pathways and Transformative Chemistry Mediated by Tantalum 1+ Methanide

Small Molecule Activation Chemistry

Tantalum(1+) methanide (B1207047) exhibits remarkable reactivity towards small molecules, a characteristic attributed to the coordinatively unsaturated and electronically distinct nature of the tantalum center. This reactivity is particularly pronounced in the activation of otherwise stable chemical bonds, such as carbon-hydrogen and dihydrogen bonds.

The activation of carbon-hydrogen (C-H) bonds is a fundamentally important and challenging transformation in chemistry. Tantalum(1+) methanide has been shown to effectively activate the C-H bonds of methane (B114726), the primary component of natural gas. This process is of significant interest as it represents a potential pathway for the conversion of methane into more valuable chemicals. smolecule.comtsinghua.edu.cn

The reaction between Ta⁺ and methane (CH₄) leads to the formation of this compound (TaCH₂⁺) and dihydrogen (H₂). rsc.org This reaction is notable as it occurs at room temperature, which is uncommon for methane activation by other transition metals. smolecule.com The mechanism of this activation is complex and can involve oxidative addition, where the tantalum center inserts into a C-H bond. nih.govyoutube.com Theoretical studies have shown that the insertion of a tantalum atom into a C-H bond of methane leads to the elongation and eventual cleavage of that bond with a relatively small energy barrier. nih.gov

The degree of oxidation on the tantalum center can influence the reaction mechanism. For instance, studies on tantalum oxide clusters have shown that the reactivity with methane can shift from a dehydrogenation pathway to a hydrogen atom transfer (HAT) mechanism as the oxidation state of tantalum increases. nih.gov In the context of silica-supported tantalum hydride complexes, the activation of methane's C-D bonds (in CD₄) has been observed at low temperatures, forming perdeuteriomethyl-tantalum surface complexes. rsc.org

The general mechanism for C-H bond activation by transition metal complexes can proceed through several pathways, including oxidative addition, σ-bond metathesis, and electrophilic activation. mdpi.com In the case of tantalum, the oxidative addition pathway is often considered, where the metal center's oxidation state increases. youtube.com

Table 1: Key Research Findings in C-H Bond Activation by Tantalum Species

Tantalum Species Substrate Key Finding Reference(s)
Ta⁺ Methane (CH₄) Formation of TaCH₂⁺ and H₂ at room temperature. smolecule.comrsc.org
Ta₂O₂⁺ Methane (CH₄) Dehydrogenation of methane. nih.gov
Ta₂O₅⁺ Methane (CH₄) Hydrogen Atom Transfer (HAT) from methane. nih.gov
Silica-supported Ta-H Methane (CD₄) C-D bond activation at low temperature. rsc.org

The activation of dihydrogen (H₂) is a critical step in many catalytic hydrogenation reactions. Transition metal complexes can activate H₂ through several mechanisms, primarily homolytic and heterolytic cleavage. researchgate.net The mode of activation is largely dependent on the electronic properties of the metal center and its surrounding ligands. researchgate.netnih.gov

In homolytic cleavage, the H-H bond is broken, and two hydride ligands are formed on the metal center. This process is often facilitated by metal-to-σ* backdonation. researchgate.net For electrophilic metal complexes, particularly cationic systems with minimal backdonation, heterolytic cleavage is more common. researchgate.net

While specific studies detailing the dihydrogen activation pathway directly by this compound (TaCH₂⁺) are not extensively covered in the provided context, the general principles of H₂ activation by transition metals are applicable. The reaction of Ta⁺ with methane to produce TaCH₂⁺ and H₂ suggests that the reverse reaction, the activation of H₂ by TaCH₂⁺, is a thermodynamically relevant process to consider. The nature of the Ta-C bond and the electronic state of the tantalum center in TaCH₂⁺ would dictate the preferred mechanism of H₂ activation.

Carbon-Carbon Bond Formation and Coupling Reactions

This compound serves as a versatile intermediate in the formation of new carbon-carbon (C-C) bonds. Its carbene-like nature allows it to participate in a variety of coupling and insertion reactions, leading to the synthesis of more complex organic molecules.

While the direct involvement of this compound in initiating oligomerization or polymerization is not explicitly detailed in the provided search results, tantalum-based catalysts are known to be active in such transformations. alfa-chemistry.com For instance, certain tantalum complexes are employed in ring-opening polymerization. alfa-chemistry.com The fundamental reactivity of TaCH₂⁺ in C-C bond formation suggests its potential as an intermediate or active species in catalytic cycles leading to the formation of longer carbon chains. The oligomerization of α-olefins is a significant industrial process, and group 4 metallocenes, which are electronically similar to early transition metal complexes like those of tantalum, are effective catalysts. mdpi.com

The reaction of TaCH₂⁺ with methane can lead to the formation of a tantalapropene dihydride cation, a C-C coupled product. nih.gov This sequential activation of methane demonstrates the potential for chain growth initiated by the tantalum methanide species.

Tantalum complexes can undergo insertional reactions with unsaturated substrates like alkynes and isocyanides. researchgate.net For example, the insertion of phenylacetylene (B144264) into a Ta-H bond has been observed, leading to the formation of a phenylvinyl complex. researchgate.net This type of reaction is a key step in many catalytic cycles for C-C bond formation.

In a related context, the reaction of TaCH₂⁺ with carbon dioxide (CO₂) can lead to the formation of ketene (B1206846) (CH₂CO), a product of C-C coupling. nih.govd-nb.info This transformation highlights the ability of the methanide ligand to couple with other small molecules. The reaction proceeds through the insertion of CO₂ into the Ta-C bond of the carbene complex. nih.gov

Table 2: Examples of Coupling and Insertional Reactions Involving Tantalum Species

Tantalum Species Reactant(s) Product(s)/Intermediate(s) Reaction Type Reference(s)
TaCH₂⁺ Methane (CH₄) Tantalapropene dihydride cation C-C Coupling nih.gov
TaCH₂⁺ Carbon Dioxide (CO₂) Ketene (CH₂CO) C-C Coupling nih.govd-nb.info
Tantalum Hydride Complex Phenylacetylene Phenylvinyl complex Insertion researchgate.net

Ligand Exchange and Substitution Processes

Ligand exchange and substitution are fundamental reactions in coordination chemistry and are crucial for the synthesis and reactivity of organometallic complexes. alfa-chemistry.comlibretexts.org These processes involve the replacement of one or more ligands in the coordination sphere of a metal center with other ligands. The mechanism of ligand substitution can be associative, where the incoming ligand binds before the old ligand departs, or dissociative, where the old ligand leaves first. libretexts.org

The synthesis of various tantalum complexes often relies on ligand exchange reactions. alfa-chemistry.com For example, pincer-type ligands have been utilized to create tantalum complexes capable of methane activation. smolecule.com The design of the ligand framework is critical in tuning the electronic and steric environment of the tantalum center, thereby influencing its reactivity. smolecule.com

In the context of this compound, while it is a simple species, it can be considered a ligand on a tantalum center that could potentially be exchanged. More broadly, the tantalum complexes from which TaCH₂⁺ might be generated or to which it might react will undergo ligand substitution. The stability and reactivity of this compound will be influenced by the other ligands present on the tantalum center. For instance, the addition of PMe₃ to a tantalum methyl chloride complex can induce the elimination of methane and the formation of a pincer complex, demonstrating a ligand-induced reaction that modifies the metal's coordination sphere. nih.gov

Redox Chemistry and Electron Transfer Phenomena

The redox behavior of this compound ([Ta=CH₂]⁺) is a subject of significant theoretical interest, primarily informed by gas-phase studies and computational chemistry, as condensed-phase experimental data remains scarce. The inherent reactivity of this cationic carbene complex suggests a rich and complex redox chemistry, pivotal to its transformative chemical capabilities.

The formation of this compound itself is a redox process. In the gas phase, the reaction between a tantalum cation (Ta⁺) and methane (CH₄) proceeds via the activation of C-H bonds, leading to the formation of [Ta=CH₂]⁺ and molecular hydrogen (H₂). This transformation involves a change in the formal oxidation state of the tantalum center and highlights the role of the metal in mediating redox reactions.

Theoretical studies have delved into the electronic structure of this compound, revealing the frontier molecular orbitals that govern its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding its behavior as both an electron donor and acceptor. The relative energies of these orbitals dictate the feasibility of electron transfer to or from other chemical species.

Oxidation and Reduction Potentials

Direct experimental measurement of the standard redox potential for the [Ta=CH₂]⁺/[Ta=CH₂] couple has not been reported. However, computational studies can provide estimates for related properties, such as ionization potentials and electron affinities in the gas phase.

Oxidation: The oxidation of this compound would involve the removal of an electron to form the dication [Ta=CH₂]²⁺. The energy required for this process, the ionization potential, is expected to be high, reflecting the already cationic nature of the species.

Reduction: The reduction of [Ta=CH₂]⁺ would involve the addition of an electron to form the neutral radical species [Ta=CH₂]. The energy released in this process is its electron affinity.

The following table summarizes the key conceptual redox processes involving this compound.

Redox ProcessReactantProductElectron Change
Oxidation[Ta=CH₂]⁺[Ta=CH₂]²⁺- 1e⁻
Reduction[Ta=CH₂]⁺[Ta=CH₂]+ 1e⁻

Electron Transfer Mechanisms

Electron transfer reactions involving this compound are anticipated to proceed through either outer-sphere or inner-sphere mechanisms, depending on the nature of the reaction partner.

Outer-Sphere Electron Transfer: In this mechanism, the electron transfer occurs without any change in the coordination sphere of the tantalum complex. The rate of such reactions is influenced by the reorganization energy required for the geometries of the donor and acceptor to adjust to the new electronic configuration.

Inner-Sphere Electron Transfer: This pathway involves the formation of a bridged intermediate between the tantalum complex and its redox partner. A ligand on one species coordinates to the other, facilitating the transfer of an electron through this bridge. The nature of the ligands on the tantalum complex would play a crucial role in mediating such a process.

Given the coordinative unsaturation and high reactivity of the [Ta=CH₂]⁺ cation, it is plausible that it could engage in inner-sphere electron transfer with suitable substrates.

Research Findings from Gas-Phase Studies

Gas-phase experiments have provided valuable insights into the intrinsic reactivity of this compound. Studies on its reactions with various small molecules can be interpreted in the context of electron transfer. For instance, the reaction of [Ta=CH₂]⁺ with oxidizing agents in the gas phase could lead to the formation of oxidized tantalum species, while reactions with reducing agents could generate the neutral carbene. The analysis of the product ions and neutral fragments in these experiments can elucidate the fundamental steps of electron transfer at the molecular level.

Mechanistic Studies of Tantalum 1+ Methanide Involved Reactions

Probing Reaction Intermediates and Transition States

The reaction between the tantalum cation and methane (B114726) is a complex process that involves multiple electronic states of the system. rsc.orgwikipedia.org Theoretical and experimental studies have been pivotal in identifying the key intermediates and transition states that govern the reaction pathway. libretexts.org

This reaction is notable because it efficiently proceeds at room temperature, which is unexpected given that the ground electronic state of the tantalum cation (a quintet state) faces a significant energy barrier to react with methane. rsc.org The facile nature of this reaction is explained by the involvement of multiple spin states, a phenomenon known as multi-state reactivity. rsc.orgwikipedia.org The reaction begins on the quintet potential energy surface but then crosses over to lower-energy triplet and singlet surfaces, which present more favorable reaction pathways. libretexts.orgresearchgate.net

Ab initio calculations have been instrumental in mapping out the minimum energy pathway for this reaction, identifying several key stationary points. libretexts.org These include:

Pre-reaction complex ([Ta(CH₄)]⁺): An initial weakly bound complex formed between the tantalum cation and a methane molecule.

Transition States: The reaction proceeds through at least two major transition states. The first involves the cleavage of a C-H bond and the formation of a tantalum-hydrogen bond, leading to an intermediate. The second transition state is associated with the transfer of a second hydrogen atom to the tantalum center.

Intermediates: A critical intermediate identified is the hydrido-tantalum-methyl cation, [HTaCH₃]⁺. Following the first C-H bond activation, this species is formed. Subsequently, a dihydrido-tantalum-carbene cation, [H₂TaCH₂]⁺, is formed before the final elimination of molecular hydrogen. rsc.org

Post-reaction complex ([(H₂)TaCH₂]⁺): Before the final products separate, they exist as a complex where the dihydrogen molecule is coordinated to the tantalum carbene cation.

The structures of these intermediates and transition states have been characterized computationally, providing a detailed atomistic picture of the bond-breaking and bond-forming processes. libretexts.org For instance, the tantalum carbene product (TaCH₂⁺) is found to have a distorted C₂ᵥ symmetry due to an agostic interaction, where one of the hydrogen atoms of the carbene moiety interacts with the tantalum center. rsc.org

Table 1: Key Stationary Points in the Ta⁺ + CH₄ Reaction

Stationary Point Description Spin Surface(s)
Ta⁺ + CH₄ Reactants Quintet (ground state)
[Ta(CH₄)]⁺ Pre-reaction complex Quintet, Triplet, Singlet
[⁵TaCH₄]‡ First transition state Quintet
[HTaCH₃]⁺ Hydrido-tantalum-methyl intermediate Triplet, Singlet
[³TaCH₄]‡ Second transition state Triplet
[H₂TaCH₂]⁺ Dihydrido-tantalum-carbene intermediate Triplet, Singlet
[(H₂)TaCH₂]⁺ Post-reaction complex Triplet, Singlet
TaCH₂⁺ + H₂ Products Triplet (ground state)

This table provides a simplified overview of the species involved. The reaction pathway is complex and involves crossings between the different spin surfaces.

Kinetic Isotope Effects (KIE) in Tantalum-Mediated Transformations

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of reactants that differ only in their isotopic composition, such as the substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D).

In the context of tantalum-mediated methane activation, studying the reaction with deuterated methane (CD₄) provides valuable mechanistic information. While detailed experimental KIE values for the reaction of a single Ta⁺ ion with methane are not extensively documented in the literature, related studies on tantalum clusters offer significant insights. For instance, in the reaction of tantalum oxide clusters (Ta₄O₅⁺) with methane, a theoretical kinetic isotope effect (KIE = k_CH₄ / k_CD₄) of 2.8 was predicted. nih.gov This "normal" KIE (a value greater than 1) indicates that the C-H (or C-D) bond is indeed cleaved during the rate-limiting step of the reaction. The lower reaction rate with CD₄ is attributed to the greater strength of the C-D bond compared to the C-H bond, which arises from the lower zero-point vibrational energy of the C-D bond.

Reaction Dynamics and Trajectory Calculations

While the study of intermediates and transition states provides a static picture of the reaction pathway, reaction dynamics and trajectory calculations offer a view of the actual motion of atoms during the chemical transformation. These studies are crucial for understanding how energy is distributed among the products and for confirming the mechanistic steps proposed by static calculations.

For the Ta⁺ + CH₄ reaction, mixed quantum-classical trajectory surface hopping studies have been performed to simulate the dynamics of the reaction. researchgate.net These calculations have been instrumental in confirming the indirect nature of the reaction mechanism. An indirect mechanism implies that the reaction proceeds through one or more relatively long-lived intermediates, as opposed to a direct mechanism where products are formed in a single, concerted step. rsc.org

The trajectory calculations revealed that after the initial C-H bond activation, the system forms a long-lived intermediate complex. researchgate.net This long lifetime allows for significant intramolecular vibrational energy redistribution before the subsequent steps of the reaction occur. This finding is consistent with experimental results from crossed-beam velocity map imaging, which also point towards a significant degree of indirect dynamics. rsc.org

Table 2: Summary of Mechanistic Findings

Mechanistic Aspect Key Finding Method of Investigation
Reaction Intermediates Formation of [HTaCH₃]⁺ and [H₂TaCH₂]⁺ Ab initio calculations
Transition States Multi-state reactivity involving quintet, triplet, and singlet surfaces Ab initio calculations
Kinetic Isotope Effect Slower reaction with CD₄, indicating C-H bond cleavage in the rate-determining step Experimental (with related clusters) and Theoretical Predictions
Reaction Dynamics Indirect mechanism with long-lived intermediates Trajectory calculations, Crossed-beam velocity map imaging
Rate-Limiting Step Intersystem crossing from quintet to triplet surface Trajectory calculations

Potential Catalytic Applications Implied by Tantalum 1+ Methanide Reactivity

C-H Functionalization Catalysis

The capacity of tantalum species to activate and functionalize strong C-H bonds is a cornerstone of its potential in catalysis. The formation of tantalum(1+) methanide (B1207047) (TaCH₂⁺) from the reaction of atomic tantalum cations (Ta⁺) with methane (B114726) is a primary example of this reactivity. nih.govsmolecule.com This process, occurring under thermal collision conditions, highlights tantalum's unique ability to break the robust C-H bonds of alkanes, which is a critical step in converting simple hydrocarbons into more valuable chemicals. ustc.edu.cnustc.edu.cn

The reactivity is not limited to methane. Homogeneous tantalum hydrides, such as tantalocene hydrides, have been investigated for their ability to activate aliphatic C-H bonds, representing a significant expansion from their known reactivity with aromatic substrates. Furthermore, cationic tantalum hydrides supported on materials like sulfated aluminum oxide have demonstrated increased reactivity in C-H bond functionalization compared to their neutral counterparts. osti.govnih.gov These findings underscore the potential for designing tantalum-based catalysts for a wide range of C-H functionalization reactions, from fundamental alkane activation to complex organic synthesis. nih.govmdpi.comyoutube.com

Table 1: Kinetic Isotope Effect (KIE) in Methane Activation by Tantalum Species

Reactant Species Substrate KIE (k_CH₄ / k_CD₄) Implication
Atomic Tantalum Cation (Ta⁺) Methane ~2 or lower Suggests a different rate-limiting step compared to clusters. researchgate.net
Tantalum Cluster Cations Methane 6 or higher Indicates that C-H bond cleavage is likely the rate-determining step. researchgate.net

Hydrofunctionalization and Hydrogenation Catalysis

The reactivity of tantalum complexes extends to hydrofunctionalization and hydrogenation, which are fundamental processes for synthesizing a wide array of chemical products. Cationic tantalum hydrides (Ta-H⁺) have been shown to be active catalysts for hydrogenolysis, a reaction that involves the cleavage of chemical bonds by hydrogen. osti.govnih.gov These catalysts are capable of converting high-density polyethylene into lower molecular weight paraffins, demonstrating their potential in polymer recycling and paraffin upgrading. osti.govnih.gov

In the context of hydrofunctionalization, tantalum catalysts have shown promise in hydroaminoalkylation, an atom-economic reaction that forms C-C bonds by reacting amines with alkenes. researchgate.net Mechanistic studies suggest that these reactions can proceed through the formation of an intermediate azametallacycle, with the turnover-limiting step being the protonolysis of this intermediate. researchgate.net Certain tantalum ureate complexes can facilitate photocatalytic hydroaminoalkylation of unactivated alkenes at room temperature, a process initiated by N-H bond activation. researchgate.net

Studies on sulfido-bridged tantalum alkyl complexes have provided further insight into hydrogenation mechanisms. The reaction of these complexes with hydrogen can lead to selective hydrogenation of unsaturated alkyl moieties or complete hydrogenolysis to form tantalum sulfide clusters. nih.gov For instance, a dibenzyl tantalum complex reacts with H₂ to hydrogenate one benzyl group into a cyclohexadienylmethylene fragment while cleaving the other. nih.gov This diverse reactivity highlights the potential for developing tailored tantalum catalysts for specific hydrogenation and hydrofunctionalization applications, including the production of fuels and fine chemicals from CO₂ hydrogenation. whiterose.ac.uk

Table 2: Tantalum-Catalyzed Hydroaminoalkylation

Catalyst System Substrates Reaction Type Key Finding
Tantalum Ureate Complex Unprotected Amines + Unactivated Alkenes Photocatalytic Hydroaminoalkylation Achieves C-C bond formation at room temperature via a proposed ligand-to-metal charge transfer mechanism. researchgate.net
[2.2]Paracyclophane-based Tantalum Complex Amines + Terminal/Internal Alkenes Thermal Hydroaminoalkylation Demonstrates high versatility and activity, with turnover limited by protonolysis of the azametallacycle intermediate. researchgate.net

C-C Coupling and Polymerization Catalysis

The formation of carbon-carbon bonds is central to organic synthesis, and tantalum's reactivity profile makes it a compelling candidate for catalyzing such reactions. The Tantalum(1+) methanide intermediate (TaCH₂⁺) is directly implicated in C-C coupling. nih.gov In gas-phase reactions involving methane and carbon dioxide, atomic tantalum cations (Ta⁺) first activate methane to form TaCH₂⁺. This intermediate subsequently reacts with CO₂ to facilitate C-C coupling, yielding products like ketene (B1206846) (CH₂CO). nih.gov

Interestingly, the reactivity of tantalum is size-dependent. While atomic Ta⁺ cations promote C-C coupling, cationic tantalum tetramers (Ta₄⁺) preferentially lead to C-O coupling, forming products such as formaldehyde (CH₂O). nih.govresearchgate.net This demonstrates that the structure of the tantalum catalyst can be tuned to control reaction pathways and product selectivity. Tantalum has also been noted for its versatility in a variety of other coupling reactions. researchgate.net

In the realm of polymer chemistry, cationic tantalum hydrides have been shown to catalyze alkane metathesis, a process that reorganizes the C-C bond framework of alkanes. osti.govnih.gov This reactivity has been applied to high-density polyethylene, converting it into both higher and lower molecular weight fractions. osti.govnih.gov This capability suggests potential applications in polymer modification and chemical upcycling. The development of polymer-supported tantalum catalysts further expands the utility of these systems, offering advantages in catalyst recovery and reuse, which is particularly relevant for industrial applications. researchgate.net

Table 3: Size-Dependent Reactivity of Tantalum Cations in CH₄/CO₂ Coupling

Tantalum Species Predominant Coupling Type Major Product Reference
Atomic Cation (Ta⁺) C-C Coupling Ketene (CH₂CO) nih.govresearchgate.net
Tetramer Cation (Ta₄⁺) C-O Coupling Formaldehyde (CH₂O) nih.govresearchgate.net

Small Molecule Activation in Catalytic Cycles

The activation of small, abundant, and relatively inert molecules is a primary goal of modern catalysis. Tantalum species have demonstrated significant capabilities in this area. The activation of methane's C-H bond by Ta⁺ to form this compound is a clear example of small molecule activation. nih.govsmolecule.com This initial step is crucial for catalytic cycles aimed at converting methane into more valuable products. nih.gov

Beyond methane, tantalum complexes are effective in activating other critical small molecules. The reaction between TaCH₂⁺ and carbon dioxide showcases the activation of CO₂, leading to C-C or C-O bond formation. nih.govresearchgate.net Computational and experimental studies show that the products of these coupling reactions are not deep thermodynamic sinks, suggesting that subsequent reactions could occur, enabling the closure of a catalytic cycle. nih.gov Heterobimetallic tantalum complexes, such as those containing iridium or osmium, have been shown to efficiently cleave CO₂ under mild conditions. rsc.org This reaction is driven by the high oxophilicity of tantalum, resulting in the formation of a tantalum oxo species and the transfer of carbon monoxide to the other metal center. rsc.org

The activation of dihydrogen (H₂) is also a key feature of tantalum chemistry, forming the basis for its catalytic activity in hydrogenation and hydrogenolysis reactions. osti.govnih.gov The ability to activate a range of small molecules, including CH₄, CO₂, and H₂, positions tantalum as a versatile element for designing complex catalytic cycles that can address challenges in energy and chemical synthesis. ustc.edu.cnosti.govnih.gov

Table 4: Activation of Small Molecules by Tantalum Species

Small Molecule Tantalum Species Resulting Transformation/Intermediate Potential Application
Methane (CH₄) Ta⁺ Methane dehydrogenation to form TaCH₂⁺ C-H Functionalization
Carbon Dioxide (CO₂) TaCH₂⁺ Insertion to form C-C or C-O coupled products CO₂ Utilization
Carbon Dioxide (CO₂) Ta/Ir or Ta/Os bimetallics CO₂ cleavage to form Ta=O and M-CO CO₂ Conversion
Dihydrogen (H₂) Cationic Tantalum Complexes Formation of active Ta-H⁺ sites Hydrogenation, Hydrogenolysis

Advanced Spectroscopic and Analytical Methodologies for Elucidating Tantalum Carbon Species

Gas-Phase Ion Spectroscopy for Reactive Tantalum(1+) Species

Gas-phase ion spectroscopy is a powerful tool for studying the intrinsic properties and reactivity of ions free from solvent or matrix interactions. For species like Tantalum(1+) methanide (B1207047), these techniques are crucial for understanding fundamental reaction mechanisms, such as the activation of methane (B114726) by the bare tantalum cation (Ta⁺). rsc.orgnih.gov

The formation of TaCH₂⁺ from the reaction of Ta⁺ with methane (CH₄) has been extensively studied using various mass spectrometry-based techniques. rsc.org A key reaction observed is:

Ta⁺ + CH₄ → TaCH₂⁺ + H₂

This reaction is notable as it represents a spin-forbidden process, which has been investigated using a combination of experimental methods and theoretical calculations. rsc.org Techniques such as selected ion flow tube (SIFT) mass spectrometry have been employed to measure the temperature dependence of the reaction rate coefficients. rsc.org These studies revealed that the reaction has a near-zero temperature dependence and proceeds at approximately 50% of the capture limit at room temperature. rsc.org

Further insights into the reaction dynamics have been obtained using molecular beams combined with velocity map imaging. rsc.org These experiments, supported by theoretical multi-state calculations, confirm that the reaction proceeds through an indirect mechanism involving a long-lived reaction intermediate. The rate-limiting step is identified as the intersystem crossing between the quintet and triplet potential energy surfaces. rsc.org

Table 1: Experimental and Theoretical Data for the Gas-Phase Reaction Ta⁺ + CH₄

ParameterMethodologyFindingReference
Reaction StudiedGas-Phase Mass SpectrometryTa⁺ + CH₄ → TaCH₂⁺ + H₂ rsc.org
Temperature DependenceSelected Ion Flow Tube (SIFT)Rate coefficient has a near-zero temperature dependence. rsc.org
Reaction EfficiencySelected Ion Flow Tube (SIFT)Approximately 50% of the capture limit at room temperature. rsc.org
Reaction MechanismMolecular Beams / Velocity Map Imaging / TheoryIndirect mechanism with a long-lived intermediate. rsc.org
Kinetic BottleneckTheoretical CalculationsIntersystem crossing between quintet and triplet states. rsc.org

Cryogenic Infrared (IR) Spectroscopy for Transient Species

Cryogenic Infrared (IR) spectroscopy is a highly sensitive method for characterizing the vibrational structure of transient and reactive molecules. By isolating species in an inert matrix (like neon or argon) or capturing them in ultracold helium nanodroplets at cryogenic temperatures (typically below 20 K), their lifetimes are extended, allowing for detailed spectroscopic analysis. nih.govnih.gov This technique provides a high-resolution vibrational fingerprint of a molecule, which is invaluable for identifying transient species and determining their geometric structure. nih.gov

For a transient species like Tantalum(1+) methanide, cryogenic IR spectroscopy could provide definitive evidence of its structure. While direct IR spectra for TaCH₂⁺ are not widely reported, the methodology has been successfully applied to other reactive ions and tantalum clusters. nih.govnih.gov For instance, IR photon dissociation (IR-PD) spectroscopy has been used to study small tantalum cluster cations under cryogenic conditions, revealing their interactions with molecules like dinitrogen. nih.gov

The process typically involves generating the ion of interest in the gas phase, mass-selecting it, and then trapping it in a cryogenic environment. nih.gov The trapped ions are then irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, a photon is absorbed, leading to an internal energy increase and often dissociation or a change in the complex (e.g., detachment of a weakly bound "messenger" atom like He or N₂). nih.gov By monitoring the resulting fragment ions as a function of the IR laser wavelength, a vibrational spectrum is constructed. nih.gov

The high resolution afforded by cryogenic conditions allows for the distinction between different isomers and electronic states, which would be crucial for characterizing the Ta-C and C-H stretching and bending modes in TaCH₂⁺.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Tantalum Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons (i.e., open-shell systems). illinois.eduyoutube.com It is an exceptionally powerful tool for probing the electronic structure of paramagnetic transition metal complexes. nih.govchimia.ch

Tantalum in its +1 oxidation state (Ta⁺) is expected to be paramagnetic, making it a candidate for EPR studies. The ground state electronic configuration of Ta⁺ is [Xe] 4f¹⁴ 5d⁴. The product ion, this compound (TaCH₂⁺), can exist in different spin states, such as a triplet state, which would be EPR active. rsc.org

EPR spectroscopy provides detailed information through the analysis of several parameters:

g-tensor: This parameter describes the interaction of the unpaired electron's spin with the external magnetic field. Its anisotropy provides information about the electronic ground state and the symmetry of the metal center.

Hyperfine Coupling: This is the interaction between the electron spin and the magnetic moments of nearby nuclei. For tantalum systems, hyperfine coupling to the ¹⁸¹Ta nucleus (I = 7/2, 100% natural abundance) is particularly informative. umich.edu This coupling splits the EPR signal into multiple lines (2I+1 = 8 lines for ¹⁸¹Ta), and the magnitude of the splitting is related to the amount of unpaired electron density on the tantalum atom. umich.edu

Studies on other paramagnetic tantalum complexes, such as Ta(IV) species, demonstrate the utility of EPR in characterizing the metal's electronic environment. umich.edu For example, frozen-solution EPR spectra of TaCl₂H₂(dmpe)₂ showed hyperfine coupling to both the tantalum nucleus and four equivalent ³¹P atoms, allowing for the determination of the orbital containing the unpaired electron. umich.edu A similar approach could be used to study the electronic structure of triplet TaCH₂⁺, providing insights into the nature of the tantalum-carbon bond.

Table 2: Key EPR Parameters for Tantalum Complexes

ComplexOxidation Stateg-valuesHyperfine Coupling (¹⁸¹Ta) (A in 10⁻⁴ cm⁻¹)Reference
TaCl₂H₂(dmpe)₂Ta(IV)g_parallel = 1.994, g_perp = 1.96A_parallel = 127, A_perp = 107 umich.edu
TaCl₂H₂(PMe₃)₄Ta(IV)g_parallel = 1.970, g_perp = 1.99A_parallel = 150 umich.edu

X-ray Absorption Spectroscopy (XAS) for Metal Oxidation State and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule. researchgate.net It is particularly useful for determining the oxidation state and coordination environment of metal centers in complexes. rsc.org

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): Also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), this region is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. The energy of the absorption edge is a primary indicator of the oxidation state; for a given element, the edge energy generally shifts to higher values as the oxidation state increases. researchgate.netrsc.org

Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the local atomic environment of the absorbing atom, including the number, type, and distances to neighboring atoms.

For this compound, XAS could be used to unequivocally confirm the +1 oxidation state of the tantalum atom by comparing the Ta L-edge absorption energy to that of known tantalum standards in different oxidation states (e.g., Ta metal (0), Ta₂O₅ (+5)). acs.orgnih.gov Furthermore, analysis of the EXAFS region could, in principle, provide a precise measurement of the Ta-C bond length in the TaCH₂⁺ ion.

While performing XAS on transient gas-phase ions is experimentally challenging, the principles of the technique are well-established from studies on stable tantalum materials like oxides and carbides. acs.orgmdpi.com For instance, XPS, a related technique, has been used to analyze the various oxidation states of tantalum, with distinct binding energies observed for Ta⁰, Ta¹⁺, Ta²⁺, Ta³⁺, Ta⁴⁺, and Ta⁵⁺. acs.orgnih.gov These reference data are crucial for interpreting the XANES region of an XAS spectrum.

Inter and Intra Molecular Interactions in Tantalum 1+ Methanide Systems

Agostic Interactions and Their Role in Reactivity

An agostic interaction, the intramolecular interaction of a C-H bond with a coordinatively unsaturated transition metal center, plays a pivotal role in the structure and reactivity of tantalum(1+) methanide (B1207047). This interaction involves the donation of electron density from the C-H sigma bond to an empty d-orbital on the tantalum center, resulting in a three-center-two-electron bond. Theoretical studies have indicated that the structure of the tantalum(1+) methanide cation is slightly distorted due to an agostic interaction between one of the hydrogen atoms of the methanide group and the tantalum cation. rsc.org This distortion from an ideal C₂ᵥ symmetry is a direct consequence of this intramolecular interaction. rsc.org

The presence of agostic interactions in tantalum alkylidene complexes, which serve as analogs for this compound, is well-documented and characterized by distinct spectroscopic signatures. A key indicator is the upfield shift of the α-hydrogen's resonance in ¹H NMR spectra. Furthermore, a significantly reduced ¹J_CH coupling constant, typically in the range of 70-100 Hz, for the α-C-H bond is characteristic of an agostic interaction, indicating a weakening of this bond upon interaction with the metal center. acs.org

These agostic interactions are not merely structural curiosities; they have profound implications for the reactivity of the tantalum center. By bringing the C-H bond in close proximity to the metal, the agostic interaction can be considered a snapshot of the trajectory towards C-H bond activation. This pre-activation of the C-H bond facilitates processes such as α-hydrogen elimination, a key step in many catalytic cycles. In the context of this compound, this interaction is integral to its ability to activate methane (B114726) and other hydrocarbons. rsc.orgnih.gov

Table 1: Spectroscopic and Structural Data for Agostic Interactions in Tantalum Alkylidene Complexes
Complex¹H NMR δ(Hα) (ppm)¹J_CHα (Hz)Reference
[N₃N*]Ta=CHSiMe₃-0.27 to 0.14~70 acs.org

Ligand Field Effects and Stereochemical Influence

The electronic structure and reactivity of this compound are governed by ligand field effects, which describe the interaction between the tantalum d-orbitals and the orbitals of the surrounding ligands. Tantalum(V) complexes, such as those that would be formed by the coordination of ligands to the TaCH₂⁺ fragment, are d⁰ systems. In a hypothetical tetrahedral or distorted tetrahedral geometry, which is common for such complexes, the d-orbitals split into two sets of different energies. libretexts.orgchemistnotes.com

For a d⁰ complex, all d-orbitals are formally unoccupied, meaning there is no crystal field stabilization energy in the traditional sense. However, the energy gap between the split d-orbitals is crucial in determining the electronic transitions and the nature of the metal-ligand bonding. The methanide ligand, being a strong σ- and π-donor, will significantly influence the energies of the tantalum d-orbitals. The σ-bond will raise the energy of the d_z² orbital (if aligned along the Ta=C bond axis), while the π-bond will interact with d-orbitals of appropriate symmetry (e.g., d_xz, d_yz), leading to a complex splitting pattern. researchgate.net

The stereochemistry of this compound and its derivatives is also a direct consequence of ligand field effects and the electronic nature of the Ta=C double bond. The orientation of the methanide ligand and any other coordinated ligands will be such that it maximizes stabilizing orbital interactions and minimizes steric repulsion. In more complex tantalum alkylidene complexes, the orientation of the alkylidene substituent is influenced by electronic factors, which can be understood through molecular orbital theory. up.ac.za

The stereochemical arrangement of ligands around the tantalum center can, in turn, influence the accessibility of the tantalum for incoming substrates and the trajectory of chemical reactions. For instance, the presence of bulky ancillary ligands can create a specific coordination environment that favors certain reaction pathways over others, a principle often exploited in catalysis. dtic.milosti.gov

Table 2: Theoretical d-Orbital Splitting in a Hypothetical Tetrahedral Tantalum(V) Complex
Orbital SetDescriptionRelative Energy
t₂ (d_xy, d_xz, d_yz)Higher energy due to stronger interaction with ligand orbitals+0.4 Δ_t
e (d_x²-y², d_z²)Lower energy due to weaker interaction with ligand orbitals-0.6 Δ_t

Secondary Coordination Sphere Effects on Tantalum Reactivity

The secondary coordination sphere, which encompasses the environment around the ligands directly coordinated to the tantalum center, can exert a significant influence on the reactivity of this compound. These effects are mediated by non-covalent interactions such as hydrogen bonding, steric hindrance, and solvent effects. While direct studies on this compound are not available, the principles can be inferred from related tantalum chemistry.

The introduction of bulky ligands can create a sterically hindered environment around the tantalum center. rsc.org This can have several consequences: it can stabilize the complex by preventing unwanted side reactions, and it can also direct the approach of a substrate to a specific trajectory, thereby enhancing selectivity in catalytic reactions. For example, the use of bulky phenoxide or thiolate ligands in tantalum alkylidene complexes has been shown to control their reactivity in olefin metathesis. dtic.milosti.govdtic.mil

Hydrogen bonding within the secondary coordination sphere can also play a crucial role. In tantalum complexes featuring ligands with hydrogen bond donor or acceptor capabilities, these interactions can influence the electronic properties of the metal center and stabilize transition states. The presence of hydrogen bonds has been detected in various water-soluble organometallic tantalum complexes. researchgate.net Such interactions could be envisaged to modulate the reactivity of a coordinated this compound fragment by, for instance, influencing the acidity of the C-H bonds.

Solvent effects are another important aspect of the secondary coordination sphere. The polarity and coordinating ability of the solvent can affect the stability of the this compound cation and its reactivity. A coordinating solvent could potentially occupy a vacant coordination site on the tantalum, thereby modulating its reactivity towards other substrates. The study of C-H activation processes often considers the role of the solvent in the reaction mechanism. researchgate.net

Table 3: Influence of Ancillary Ligands on the Reactivity of Tantalum Complexes
Tantalum Complex TypeAncillary Ligand FeatureEffect on ReactivityReference
Tantalum AlkylideneBulky Phenoxides (e.g., DIPP)Enables controlled ring-opening metathesis polymerization dtic.milosti.gov
Tantalum AlkylideneBulky Thiolates (e.g., TIPT)Inhibits reactivity with ordinary olefins dtic.milosti.gov
Organometallic Tantalum ComplexesModified Alkoxide Pincer LigandsInfluences solubility and stability in water nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing Tantalum(1+) methanide, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves high-temperature sintering of pure tantalum metal under controlled atmospheres, followed by electrochemical processing to form Ta<sup>+</sup>-based compounds. Key steps include:

  • Material Purity : Use 99.99% pure Ta to minimize impurities affecting dielectric properties .
  • Sintering Parameters : Optimize temperature (1,200–1,500°C) and pressure (5–10 MPa) to achieve uniform particle distribution .
  • Electrochemical Processing : Apply anodic oxidation in nitric acid to form Ta2O5 dielectric layers, critical for stability .
  • Reproducibility : Document sintering time, cooling rates, and electrolyte concentrations rigorously. Cross-validate with SEM for microstructural consistency .

Q. How can the stability of this compound be experimentally evaluated under varying mechanical stresses?

  • Methodological Answer : Use standardized impact testing (e.g., Machete hammer setups) to simulate dynamic loads. Monitor leakage current and microstructural deformation via:

  • Electrical Characterization : Measure transient leakage current spikes under compressive loads (5–50 MPa) using high-resolution ammeters .
  • Microscopic Analysis : Post-impact SEM imaging to identify cracks in Ta2O5 dielectric layers or MnO2 cathode delamination .
  • Statistical Validation : Replicate tests ≥10 times to account for material heterogeneity. Report mean leakage current with error margins (±5%) .

Advanced Research Questions

Q. What mechanisms explain the coupling between mechanical stress and electrical failure in this compound?

  • Methodological Answer : Develop a mechanical-electrical coupled model incorporating:

  • Particle Deformation : Simulate transient Ta2O5 dielectric particle compression using finite element analysis (FEA). Correlate strain with conductivity changes .
  • Conductivity Pathways : Model increased contact area between MnO2 and Ta particles under load, which lowers resistivity by 10–15% .
  • Experimental Calibration : Validate simulations against impact-test leakage current data. Adjust model parameters (e.g., Young’s modulus, Poisson’s ratio) until error margins fall below 8% .

Q. How can computational models predict the failure thresholds of this compound in high-stress environments?

  • Methodological Answer : Integrate multi-physics simulations with empirical

  • Field Coupling : Combine mechanical stress (FEA) and electric field distribution (COMSOL) to predict leakage current surges at 20–30 MPa thresholds .
  • Microstructural Inputs : Use SEM-derived pore distribution data to refine model accuracy. Pore density >5% correlates with 50% higher failure risk .
  • Machine Learning : Train algorithms on historical failure datasets to identify predictive patterns (e.g., particle size variance >2 µm signals instability) .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s electrical properties?

  • Methodological Answer :

  • Outlier Detection : Apply Grubbs’ test to exclude anomalies in leakage current measurements (α=0.05).
  • Multivariate Regression : Isolate variables (e.g., pressure, temperature) contributing >10% variance in resistivity .
  • Uncertainty Quantification : Report confidence intervals (95%) for key parameters like dielectric constant (±0.2 F/m) .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Methodological Answer : Follow structured reporting guidelines:

  • Metadata Standards : Adopt TA1-TA4 ontologies (e.g., sintering duration, electrolyte pH) for machine-readable data .
  • Supplemental Materials : Archive raw SEM images, impact-test videos, and simulation code in FAIR-aligned repositories .
  • Peer Review : Pre-publish protocols on platforms like Protocols.io for community feedback before formal submission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.